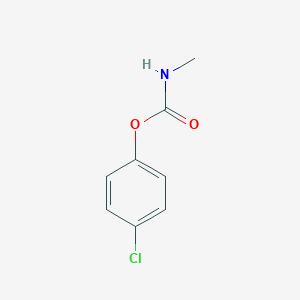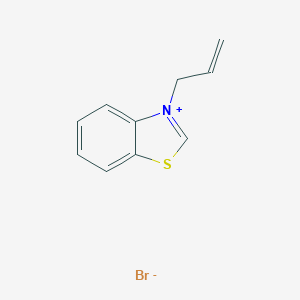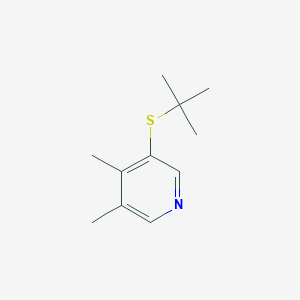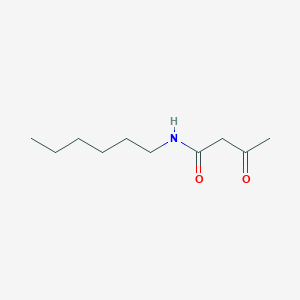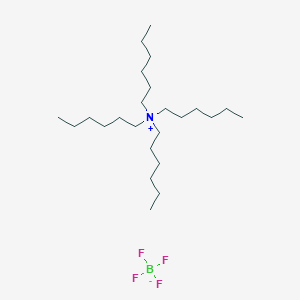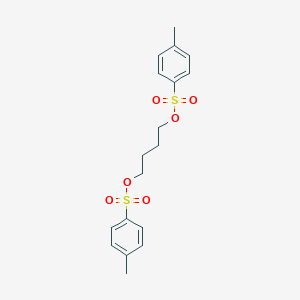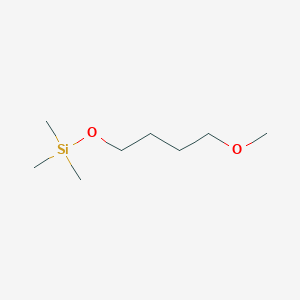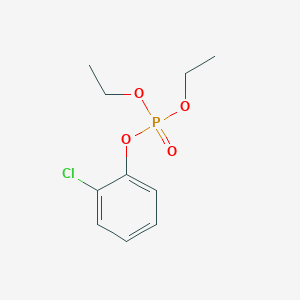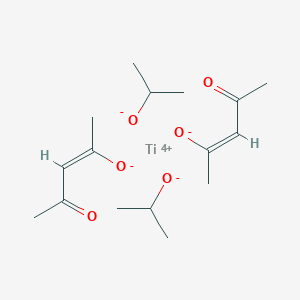
Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)-, also known as Titanium (diisopropoxide) bis (2,4-pentanedionate), is used as a catalyst in sol-gel, coating, primer, and crosslinking .
Molecular Structure Analysis
The molecular formula of this compound is C16H28O6Ti .Physical And Chemical Properties Analysis
This compound is a transparent liquid at room temperature. It has a molecular weight of 364.26, a density of 1.00 g/mL at 20°C, a boiling point of 85°C, and a refractive index (n20/D) of 1.4935 . It partially dissolves in water and general organic solvents, and is soluble in isopropanol, benzene, and toluene .Aplicaciones Científicas De Investigación
Cross-Linking Agent for Cellulose Fibers
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is employed as a cross-linking agent for cellulose fibers . This application is crucial in the textile industry where the compound is used to improve the strength and durability of cellulose-based fabrics. The cross-linking process enhances the thermal stability and chemical resistance of the fibers, making them suitable for a wide range of applications including clothing, medical textiles, and industrial materials.
Catalyst in Sol-Gel Processes
The compound serves as a catalyst in sol-gel processes . In this role, it facilitates the transition from a colloidal solution (sol) to an integrated network (gel), which is a critical step in producing ceramic and glass materials. This application is significant in the creation of coatings, optical materials, and advanced composites with controlled porosity and high surface area.
Primer and Coating Applications
It is used in primer and coating applications due to its ability to form strong bonds with substrates and polymers . This application is particularly important in the paint and coatings industry, where the compound contributes to the adhesion, hardness, and durability of the final product. It also improves the resistance of coatings to environmental degradation.
Crosslinking Agent for Lacquers
As a crosslinking agent for cellulosic lacquers, Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- enhances the performance of lacquers applied to wood and paper products . The crosslinking action imparts superior hardness and resistance to chemicals, making the lacquers more effective in protecting and preserving the underlying materials.
Synthesis of Photovoltaic Materials
The compound is involved in the synthesis of materials for photovoltaic applications, such as organic solar cells . Its role in the formation of thin films and active layers is vital for the efficiency and stability of solar cells. This application is at the forefront of renewable energy research, aiming to develop cost-effective and sustainable energy solutions.
Production of Light-Emitting Diodes (LEDs)
It is utilized in the production of blue light-emitting diodes (LEDs) and other optoelectronic devices . The compound’s properties facilitate the creation of high-quality semiconductor layers that are essential for the performance of LEDs. This application is integral to the development of energy-efficient lighting and advanced display technologies.
Chemical Vapor Deposition (CVD) Processes
Lastly, the compound is used in chemical vapor deposition (CVD) processes to create high-purity thin films and coatings . These films are essential components in microelectronics and nanotechnology, where they are used to construct integrated circuits, sensors, and other miniaturized devices.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is the active groups in the substrate and the ink or paint binder . These active groups are crucial in the cross-linking reaction that occurs during the use of this compound .
Mode of Action
Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- interacts with these active groups, forming a cross-linking bridge . This interaction results in an increase in the molecular weight of the binder, enhancing various properties such as heat resistance, chemical resistance, water resistance, and dryness .
Biochemical Pathways
The compound affects the cross-linking pathway in the binder, leading to the formation of a more robust and durable structure . The downstream effects include improved adhesion of the ink or paint to the substrate .
Pharmacokinetics
It’s partially soluble in water but readily soluble in isopropanol and benzene . These properties may influence its bioavailability in various applications.
Result of Action
The result of the action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is the formation of a cross-linked structure that enhances the performance of the binder . This leads to improved heat resistance, chemical resistance, water resistance, and dryness of the ink or paint . Ultimately, the adhesion of the ink or paint to the substrate is improved .
Action Environment
The action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- is influenced by environmental factors such as temperature and the presence of moisture . The compound is sensitive to moisture and may crystallize out when stored at low temperatures . Therefore, the environment in which the compound is used and stored can significantly impact its action, efficacy, and stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- can be achieved by reacting titanium isopropoxide with acetylacetone and 2-propanol in the presence of hydrochloric acid.", "Starting Materials": [ "Titanium isopropoxide", "Acetylacetone", "2-Propanol", "Hydrochloric acid" ], "Reaction": [ "Add titanium isopropoxide to a flask", "Add acetylacetone and 2-propanol to the flask", "Add hydrochloric acid to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to obtain the desired product" ] } | |
Número CAS |
17927-72-9 |
Nombre del producto |
Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- |
Fórmula molecular |
C16H28O6Ti |
Peso molecular |
364.26 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C5H8O2.2C3H7O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |
Clave InChI |
OVSGBKZKXUMMHS-VGKOASNMSA-L |
SMILES isomérico |
CC([O-])C.CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |
SMILES |
CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




